molecular formula C19H23N3O3S B5298377 2-methyl-5-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide

2-methyl-5-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide

Cat. No. B5298377
M. Wt: 373.5 g/mol
InChI Key: YNYBSSOAEHWYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPSPB and belongs to the class of sulfonamide compounds. MPSPB has been found to have various biochemical and physiological effects, making it a useful tool in laboratory experiments.

Mechanism of Action

The mechanism of action of MPSPB involves the inhibition of TRPA1 channels. TRPA1 channels are activated by various stimuli, including cold temperature, mechanical stress, and chemical irritants. The activation of TRPA1 channels results in the influx of calcium ions into the cell, leading to various physiological responses. MPSPB blocks the activation of TRPA1 channels by binding to a specific site on the channel, preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
MPSPB has been found to have various biochemical and physiological effects. In addition to its selective inhibition of TRPA1 channels, MPSPB has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. MPSPB has also been found to have analgesic effects in animal models of pain, suggesting its potential use in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPSPB is its selectivity for TRPA1 channels, making it a useful tool for studying the physiological and pathological roles of TRPA1 channels. However, one limitation of MPSPB is its relatively low potency, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on MPSPB. One area of research is the development of more potent and selective inhibitors of TRPA1 channels. Another area of research is the investigation of the potential therapeutic applications of MPSPB, particularly in the treatment of pain and inflammation. Additionally, the biochemical and physiological effects of MPSPB on cancer cells warrant further investigation, as it may have potential as an anticancer agent.

Synthesis Methods

The synthesis of MPSPB involves the reaction of 2-methyl-5-nitrobenzoic acid with piperidine, followed by the reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then reacted with 3-pyridinemethanol and p-toluenesulfonyl chloride to obtain MPSPB. The synthesis of MPSPB has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.

Scientific Research Applications

MPSPB has been used in several scientific research studies as a tool to study various biological processes. One of the main applications of MPSPB is in the study of ion channels, specifically the transient receptor potential (TRP) channels. TRP channels are involved in various physiological processes, including pain sensation, temperature regulation, and taste perception. MPSPB has been found to selectively inhibit TRPA1 channels, making it a useful tool for studying the physiological and pathological roles of TRPA1 channels.

properties

IUPAC Name

2-methyl-5-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-7-8-17(26(24,25)22-10-3-2-4-11-22)12-18(15)19(23)21-14-16-6-5-9-20-13-16/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYBSSOAEHWYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

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